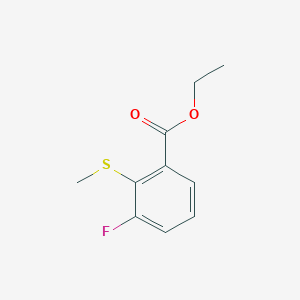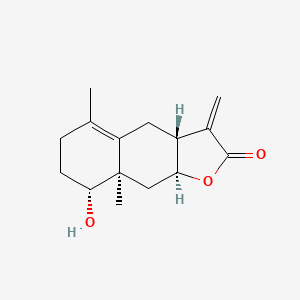
8-Epiivangustin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Epiivangustin is a sesquiterpene lactone, a type of organic compound known for its diverse biological activities. It is derived from natural sources such as the medicinal plants Inula helenium and Artemisia pectinata .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Epiivangustin typically involves the chemical transformation of readily available precursors. One notable method includes the transformation of (-)-artemisin into this compound through a series of chemical reactions . The process involves several steps, including oxidation, reduction, and cyclization reactions, under specific conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and reagents, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
8-Epiivangustin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated analogs .
Applications De Recherche Scientifique
8-Epiivangustin has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Industry: Utilized in the synthesis of other complex organic molecules and natural product derivatives.
Mécanisme D'action
The mechanism of action of 8-Epiivangustin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to form covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
8-Epiivangustin is similar to other sesquiterpene lactones such as yomogin and 1-deoxyivangustin . it is unique in its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Other similar compounds include:
Yomogin: Another sesquiterpene lactone with cytotoxic properties.
1-Deoxyivangustin: A related compound with similar chemical structure but different biological activities.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3aR,8R,8aR,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12+,13-,15-/m1/s1 |
Clé InChI |
BGEGQRAHHFWWJT-CQROYNQRSA-N |
SMILES isomérique |
CC1=C2C[C@H]3[C@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C |
SMILES canonique |
CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


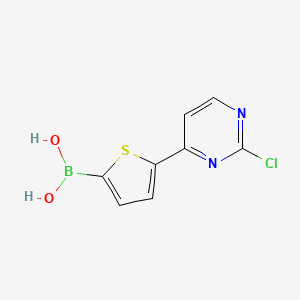
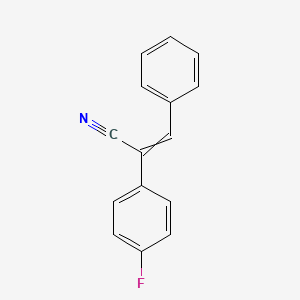
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
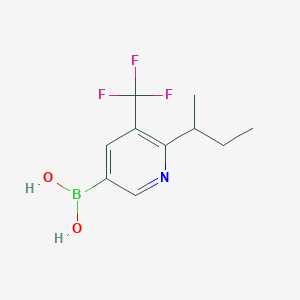
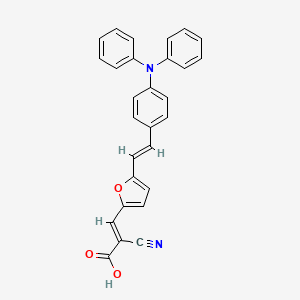
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

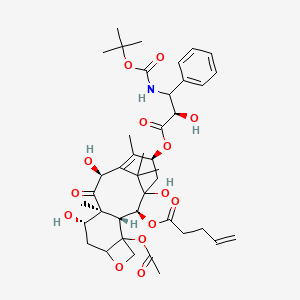
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
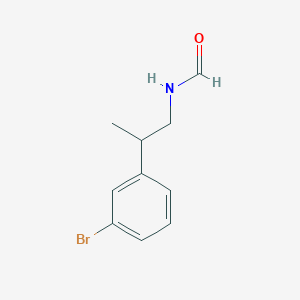
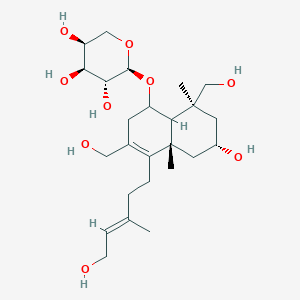
![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)
